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molecular formula C5H4ClN3O2 B8703483 4-Chloro-2-nitroaminopyridine

4-Chloro-2-nitroaminopyridine

Cat. No. B8703483
M. Wt: 173.56 g/mol
InChI Key: ABZPYHVZTGBLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022897

Procedure details

The reaction of 4-chloro-2-nitraminopyridine with concentrated sulfuric acid at 40° gives, according to Example I-2, 2-amino-4-chloro-3-nitropyridine. The procedure of Example I-2 is then followed with this intermediate to give 2-amino-4-chloro- 3-pyridinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][N+]([O-])=O)[CH:3]=1.S(=O)(=O)(O)[OH:13].NC1C([N+]([O-])=O)=C(Cl)C=CN=1>>[NH2:8][C:4]1[C:3]([OH:13])=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)N[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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